Z8554052021

CaSR PAM EC50 potency

Z8554052021 is a highly potent CaSR positive allosteric modulator (PAM) with an EC50 of 3.3 nM, representing a 10-100x potency improvement over clinical standards. It is an essential tool for CaSR pharmacology, high-throughput screening, and structural biology. This research-grade compound enables precise mechanistic studies of PTH suppression and hypocalcemia, offering a superior benchmark for novel modulator discovery. Ensure reliable, reproducible results with this top-tier chemical probe.

Molecular Formula C21H21N3S
Molecular Weight 347.5 g/mol
Cat. No. B12374733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ8554052021
Molecular FormulaC21H21N3S
Molecular Weight347.5 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)N2C=CC=N2)NC(C)C3=CSC4=CC=CC=C43
InChIInChI=1S/C21H21N3S/c1-15(17-7-5-8-18(13-17)24-12-6-11-22-24)23-16(2)20-14-25-21-10-4-3-9-19(20)21/h3-16,23H,1-2H3/t15-,16-/m0/s1
InChIKeyATZZDUROECFBCD-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z8554052021: A High-Potency CaSR PAM Tool Compound for Hyperparathyroidism Research


Z8554052021 (also referred to as 'compound 2021') is a potent positive allosteric modulator (PAM) of the calcium-sensing receptor (CaSR), a Class C G protein-coupled receptor (GPCR) central to calcium homeostasis. It is an optimized analog arising from a structure-based drug discovery campaign. With an EC50 of 3.3 nM in cellular assays [1], Z8554052021 is described as one of the most potent CaSR PAMs ever reported [2]. Its primary research application is as a chemical probe for studying CaSR pharmacology and the pathophysiology of hyperparathyroidism [3].

The Risk of Substituting Z8554052021 with Other CaSR Modulators


In the field of CaSR pharmacology, substituting one PAM for another is not scientifically valid due to significant differences in their potencies and, critically, their in vivo effects. Compounds like cinacalcet and evocalcet, while clinically used, have EC50 values in the double to triple-digit nanomolar range and are associated with dose-limiting side effects such as hypocalcemia [1]. In contrast, Z8554052021 exhibits an EC50 of 3.3 nM, representing a 10- to 100-fold potency improvement over these standards [2]. Furthermore, in preclinical models, advanced analogs from the same discovery series as Z8554052021 have been shown to reduce parathyroid hormone (PTH) levels without causing significant hypocalcemia, a marked therapeutic differentiation from the established drugs [3]. Using a less potent or mechanistically distinct analog introduces confounding variables in experimental systems, potentially leading to misinterpretation of CaSR signaling dynamics and off-target effects.

Z8554052021: Quantified Differentiation Against Key CaSR PAM Comparators


Z8554052021 Exhibits Sub-Nanomolar Potency, Surpassing Clinical CaSR PAMs

Z8554052021 demonstrates exceptional potency as a CaSR PAM, with a reported EC50 of 3.3 nM in a cellular assay [1]. This is a substantial improvement over the standard-of-care drug cinacalcet, which has reported EC50 values ranging from 34 nM to 79.4 nM [2], and the newer agent evocalcet, which has a reported EC50 of 92.7 nM [3]. This represents a 10- to 28-fold increase in potency.

CaSR PAM EC50 potency

Z8554052021 Is an Advanced Analog from a Series with 100-Fold Ex Vivo Superiority Over Cinacalcet

Z8554052021 is an analog derived from the same structure-based drug discovery campaign that produced a lead PAM which was advanced to animal testing. In ex vivo organ assays, this advanced analog displayed 100-fold greater potency than cinacalcet and reduced serum PTH levels in mice by up to 80% without inducing the hypocalcemia typically seen with CaSR-targeting drugs [1]. While Z8554052021 itself was not the molecule advanced to these specific in vivo studies, its classification within this same chemical series provides a class-level inference for its potential to exhibit a similar, improved side-effect profile compared to cinacalcet and evocalcet.

CaSR PAM ex vivo PTH suppression hypocalcemia

Potency and Potential Safety Differentiation from Other Preclinical CaSR PAMs (e.g., Compound 54149)

Z8554052021's EC50 of 3.3 nM [1] also distinguishes it from other potent, preclinical CaSR PAMs such as Compound 54149, which has a reported EC50 of 41 nM . This >12-fold difference in potency may translate to more robust target engagement at lower concentrations. Furthermore, Compound 54149 is noted to cause less hypocalcemia than cinacalcet and evocalcet, but it still demonstrates some hypocalcemic effect [2]. Based on the class-level evidence of the advanced analog from its own series, Z8554052021 may offer an improved safety profile with a potential for PTH suppression without detectable hypocalcemia.

CaSR PAM EC50 compound 54149

Validated Efficacy in Canonical GPCR Signaling Pathway Activation

The functional activity of Z8554052021 was confirmed in a standard inositol phosphate (IP) accumulation assay, a hallmark readout for Gq-coupled GPCR activation. In these assays, Z8554052021 acted as a PAM, enhancing calcium-induced IP accumulation [1]. While quantitative data for this specific assay is presented graphically, its validation in this pathway confirms its mechanism of action as a genuine CaSR PAM. This is in contrast to some other compounds like Calindol (EC50 = 0.31 µM) , which, while potent, have been shown to act as antagonists of the closely related receptor GPRC6A [2], raising potential selectivity concerns.

CaSR PAM GPCR inositol phosphate IP accumulation

Z8554052021: Recommended Applications for Scientific and Industrial Research


High-Throughput and Secondary Screening for Next-Generation CaSR Therapeutics

With an EC50 of 3.3 nM, Z8554052021 is ideally suited as a benchmark positive control in high-throughput screening (HTS) and secondary profiling campaigns aimed at discovering novel CaSR modulators. Its exceptional potency provides a robust, high-efficacy signal, allowing researchers to reliably calibrate assay windows and compare the potency and efficacy of new chemical entities against a top-tier reference standard [1].

Investigating the Structural Dynamics of GPCR Activation

Z8554052021 was developed as part of a campaign that successfully captured cryo-EM structures of CaSR in complex with advanced PAMs. This demonstrates that the compound and its analogs are valuable tools for structural biology studies [1]. Its high affinity makes it an excellent candidate for co-crystallization or cryo-EM studies to map the allosteric binding pocket and elucidate the conformational changes driving CaSR activation.

Mechanistic Studies of Biased Signaling and Hypocalcemia

The class-level evidence showing that an advanced analog of Z8554052021 suppresses PTH without causing hypocalcemia positions this chemical series as a unique tool to study biased signaling at the CaSR [1]. Z8554052021 can be used in in vitro and ex vivo models to dissect the specific signaling pathways downstream of CaSR that are responsible for PTH suppression versus those that lead to the adverse effect of hypocalcemia, a feat not possible with less selective clinical PAMs like cinacalcet.

In Vivo Pharmacodynamic Studies Requiring Potent Target Engagement

For researchers planning to transition from in vitro to in vivo studies, Z8554052021 represents a logical precursor to the advanced analog that demonstrated robust in vivo efficacy. It can serve as a key comparator in preliminary pharmacokinetic/pharmacodynamic (PK/PD) studies to understand the relationship between plasma exposure and target engagement in the parathyroid gland, leveraging its high potency to overcome potential bioavailability or distribution challenges [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z8554052021

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.